![molecular formula C21H23BrO5 B14445639 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate CAS No. 79720-86-8](/img/structure/B14445639.png)
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a butoxyphenyl group and a bromobutanoyl group attached to a benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate typically involves the esterification of 4-butoxyphenol with 4-bromobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Butoxyphenol+4-Bromobutanoyl chloride→4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-butoxyphenol and 4-bromobutanoic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products
Nucleophilic Substitution: Products such as 4-butoxyphenyl 4-[(4-azidobutanoyl)oxy]benzoate or 4-butoxyphenyl 4-[(4-thiocyanatobutanoyl)oxy]benzoate.
Hydrolysis: 4-Butoxyphenol and 4-bromobutanoic acid.
Oxidation: Quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The butoxyphenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butoxyphenyl 4-[(4-chlorobutanoyl)oxy]benzoate
- 4-Butoxyphenyl 4-[(4-fluorobutanoyl)oxy]benzoate
- 4-Butoxyphenyl 4-[(4-iodobutanoyl)oxy]benzoate
Uniqueness
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Numéro CAS |
79720-86-8 |
|---|---|
Formule moléculaire |
C21H23BrO5 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-(4-bromobutanoyloxy)benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-2-3-15-25-17-10-12-19(13-11-17)27-21(24)16-6-8-18(9-7-16)26-20(23)5-4-14-22/h6-13H,2-5,14-15H2,1H3 |
Clé InChI |
NCSSEPUZDNWUCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


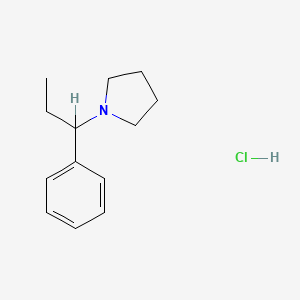
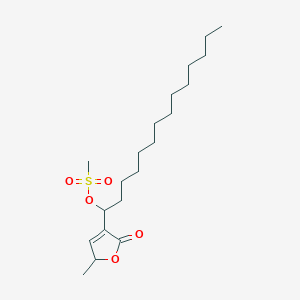

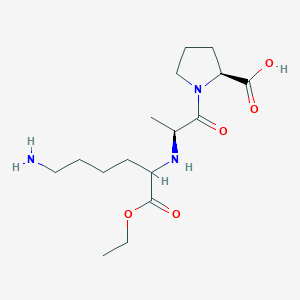

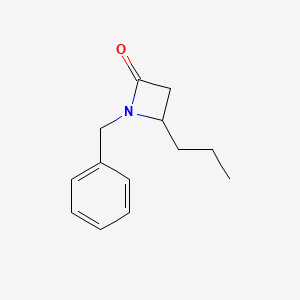
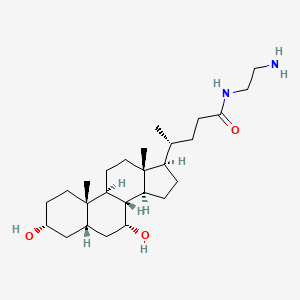

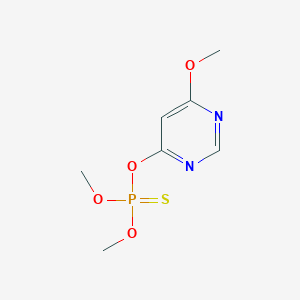



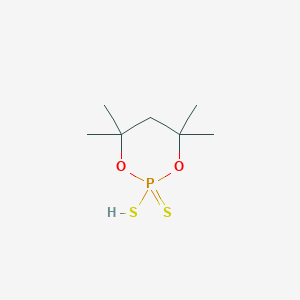
phosphane](/img/structure/B14445631.png)
